molecular formula C17H27NO B4981216 4-[3-(cycloheptylamino)butyl]phenol

4-[3-(cycloheptylamino)butyl]phenol

Cat. No.: B4981216
M. Wt: 261.4 g/mol
InChI Key: YHRYIXVPDSZPQF-UHFFFAOYSA-N
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Description

4-[3-(cycloheptylamino)butyl]phenol is an organic compound with the molecular formula C17H27NO It is characterized by a phenol group substituted with a butyl chain that is further substituted with a cycloheptylamino group

Properties

IUPAC Name

4-[3-(cycloheptylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14(18-16-6-4-2-3-5-7-16)8-9-15-10-12-17(19)13-11-15/h10-14,16,18-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRYIXVPDSZPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(cycloheptylamino)butyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(cycloheptylamino)butyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(cycloheptylamino)butyl]phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(cycloheptylamino)butyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the cycloheptylamino group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(cyclohexylamino)butyl]phenol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-[3-(cyclopentylamino)butyl]phenol: Contains a cyclopentyl group instead of a cycloheptyl group.

    4-[3-(cyclooctylamino)butyl]phenol: Features a cyclooctyl group in place of the cycloheptyl group.

Uniqueness

The uniqueness of 4-[3-(cycloheptylamino)butyl]phenol lies in its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

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